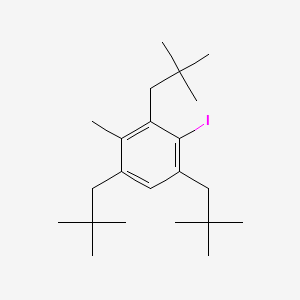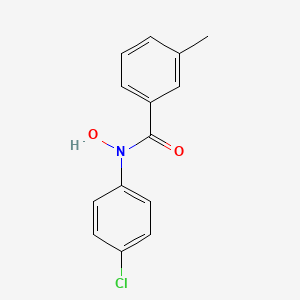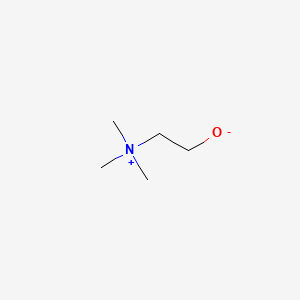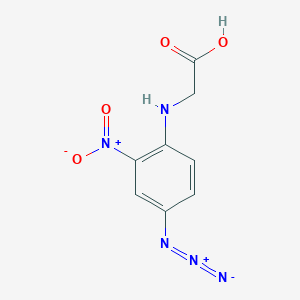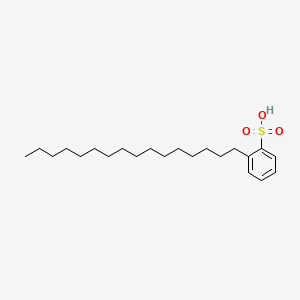![molecular formula C12H18 B14666732 Dispiro[2.0.2.5]undecane, 8-methylene- CAS No. 51567-09-0](/img/structure/B14666732.png)
Dispiro[2.0.2.5]undecane, 8-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dispiro[2.0.2.5]undecane, 8-methylene- is a unique organic compound with the molecular formula C12H18. It features a complex structure with two three-membered rings and one seven-membered ring, making it an interesting subject for chemical research . The compound is also known by its IUPAC name, 8-methylidenedispiro[2.0.24.53]undecane .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[2.0.2.5]undecane, 8-methylene- typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions to form the spiro rings. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the rings .
Industrial Production Methods
Industrial production of Dispiro[2.0.2.5]undecane, 8-methylene- may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as chromatography, ensures the final product’s purity .
Análisis De Reacciones Químicas
Types of Reactions
Dispiro[2.0.2.5]undecane, 8-methylene- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but often involve specific solvents and temperature controls .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation might yield alcohols or ketones, while substitution reactions could introduce halogen atoms into the molecule .
Aplicaciones Científicas De Investigación
Dispiro[2.0.2.5]undecane, 8-methylene- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of spiro compounds and their reactivity.
Biology: It can be used in studies involving the interaction of organic molecules with biological systems.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the field of drug design.
Industry: It is used in the synthesis of more complex organic molecules and materials.
Mecanismo De Acción
The mechanism by which Dispiro[2.0.2.5]undecane, 8-methylene- exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context in which the compound is used. The exact molecular targets and pathways are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[2.2]pentane: Another spiro compound with a simpler structure.
Spiro[4.5]decane: A spiro compound with a larger ring system.
Spiro[3.3]heptane: A spiro compound with intermediate ring sizes.
Uniqueness
Dispiro[2.0.2.5]undecane, 8-methylene- is unique due to its complex ring structure, which includes both three-membered and seven-membered rings. This complexity makes it a valuable compound for studying the properties and reactivity of spiro compounds .
Propiedades
Número CAS |
51567-09-0 |
|---|---|
Fórmula molecular |
C12H18 |
Peso molecular |
162.27 g/mol |
Nombre IUPAC |
8-methylidenedispiro[2.0.24.53]undecane |
InChI |
InChI=1S/C12H18/c1-10-3-2-4-11(5-6-11)12(9-10)7-8-12/h1-9H2 |
Clave InChI |
UOUZURLSQIFLIA-UHFFFAOYSA-N |
SMILES canónico |
C=C1CCCC2(CC2)C3(C1)CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


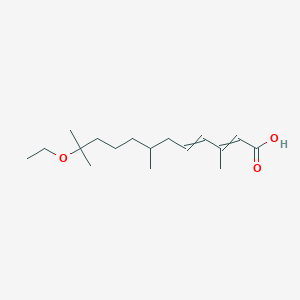

![1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)pentan-1-one](/img/structure/B14666654.png)
![2,3-Dimethylbenzo[h]quinoline](/img/structure/B14666655.png)
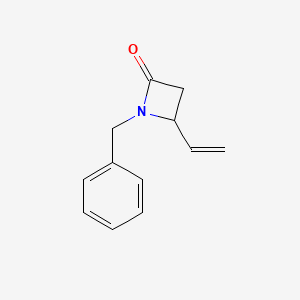
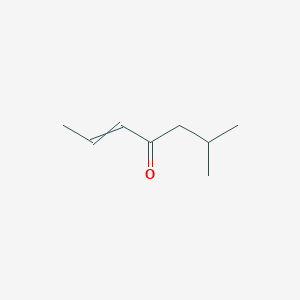
![S-(4-methylphenyl) 2-[2-(4-methylphenyl)sulfanylcarbonylphenyl]benzenecarbothioate](/img/structure/B14666671.png)
